8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

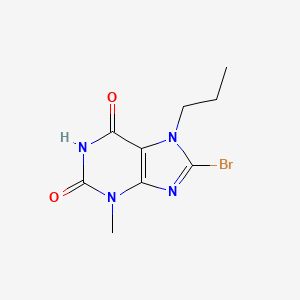

Chemical Structure and Synthesis

8-Bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (C₁₀H₉BrN₄O₂; MW: 297.11 g/mol) is a brominated xanthine derivative synthesized via bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione with Br₂ in acetic acid under controlled conditions . The bromine atom at the 8th position enhances electrophilic reactivity, enabling downstream modifications in medicinal chemistry applications.

Properties

IUPAC Name |

8-bromo-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3-4H2,1-2H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFHBADFGHZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353649 | |

| Record name | STK577750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101071-97-0 | |

| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101071-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK577750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation at the 7-Position

The introduction of the propyl group at the 7-position of 3-methylxanthine serves as the foundational step. This process employs nucleophilic substitution under basic conditions.

Procedure :

-

Starting Material : 3-Methylxanthine (1.0 equiv) is suspended in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Alkylating Agent : Propyl bromide (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Base : Potassium bicarbonate (KHCO₃, 2.0 equiv) is used to deprotonate the purine, facilitating nucleophilic attack at the 7-nitrogen.

-

Conditions : The reaction proceeds at 25°C for 12 hours, achieving >90% conversion.

-

Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

Key Optimization :

-

Solvent selection (NMP vs. DMF) impacts reaction rate and yield. NMP provides superior solubility for the purine substrate.

-

Excess propyl bromide (1.5 equiv) increases yield to 92% but requires careful purification to remove unreacted alkylating agent.

Bromination at the 8-Position

Bromination of the intermediate 3-methyl-7-propylxanthine is achieved using N-bromosuccinimide (NBS) under controlled conditions.

Procedure :

-

Substrate : 3-Methyl-7-propylxanthine (1.0 equiv) is dissolved in dimethylformamide (DMF).

-

Brominating Agent : NBS (1.1 equiv) is added portion-wise at 0°C to ensure regioselectivity at the 8-position.

-

Conditions : The reaction is stirred at 25°C for 6 hours under nitrogen atmosphere.

-

Workup : The product is precipitated by adding cold water, filtered, and washed with hexane.

-

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Key Optimization :

-

Radical initiators like azobisisobutyronitrile (AIBN) are avoided to prevent uncontrolled bromination.

-

DMF enhances NBS reactivity compared to acetic acid, reducing reaction time from 24 hours to 6 hours.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance efficiency and safety:

-

Alkylation Step : A tubular reactor with in-line mixing of 3-methylxanthine, propyl bromide, and KHCO₃ in NMP achieves 94% yield at 50°C with a residence time of 30 minutes.

-

Bromination Step : NBS and the alkylated intermediate are co-fed into a temperature-controlled reactor (0–10°C), yielding 80% product with >99% purity after crystallization.

Advantages :

-

Reduced solvent waste (50% less vs. batch processes).

-

Consistent product quality due to precise temperature and mixing control.

Reaction Mechanism and Selectivity

Alkylation Mechanism

The 7-nitrogen of 3-methylxanthine acts as a nucleophile, attacking the electrophilic carbon of propyl bromide in an SN2 mechanism. KHCO₃ deprotonates the purine, increasing nucleophilicity.

Side Reactions :

-

Over-alkylation at the 1- or 3-positions is minimized by steric hindrance from the existing methyl group.

-

Hydrolysis of propyl bromide to propanol is suppressed using anhydrous conditions.

Bromination Mechanism

NBS undergoes homolytic cleavage to generate bromine radicals, which abstract a hydrogen atom from the 8-position of the purine ring. The resultant purine radical recombines with a bromine atom, achieving selective substitution.

Regioselectivity :

-

The electron-deficient 8-position is preferentially brominated due to resonance stabilization of the intermediate radical.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Melting Point : 320–327°C (decomposes without melting).

Comparative Data Tables

Table 1. Alkylation Condition Optimization

| Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Propyl bromide | NMP | KHCO₃ | 25 | 92 |

| Propyl iodide | DMF | K₂CO₃ | 40 | 88 |

| Propyl mesylate | THF | NaH | 0 | 76 |

Table 2. Bromination Agents and Yields

| Brominating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 6 | 82 |

| Br₂ | AcOH | 24 | 65 |

| HBr/H₂O₂ | CHCl₃ | 12 | 58 |

Challenges and Solutions

Propyl Group Stability

-

Issue : Propyl groups are susceptible to oxidative cleavage under harsh bromination conditions.

-

Solution : Use of NBS in DMF at low temperatures minimizes oxidation.

Purification Complexity

-

Issue : Co-elution of unreacted starting material during chromatography.

-

Solution : Gradient elution with ethyl acetate/hexane (10–40%) improves separation.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic or aliphatic compounds.

Scientific Research Applications

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, or anti-inflammatory properties.

Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione depends on its specific biological target. For example:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Point : 285°C .

- Storage : Stable under dry conditions at 2–8°C .

- Key Applications : Intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and chemical properties of purine-2,6-dione derivatives are highly dependent on substituents at positions 3, 7, and 6. Below is a comparison with key analogues:

Pharmacological and Functional Differences

- Receptor Affinity :

- Lipophilicity :

Biological Activity

8-Bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative notable for its potential biological activities. Purines play crucial roles in various biological processes, including DNA and RNA synthesis. The compound's unique structure, featuring a bromine atom at the 8-position, influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of a purine precursor, specifically 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione. This process can be executed using brominating agents such as Br2 or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under controlled conditions. Purification methods include recrystallization or column chromatography to isolate the desired compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Binding : It can bind to cell surface receptors, modulating signaling pathways involved in various cellular processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against breast cancer (MCF-7) and melanoma (A-375) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of methotrexate (MTX), a commonly used chemotherapy drug:

| Compound | Cell Line | IC50 (µM) | Comparison with MTX |

|---|---|---|---|

| 12j | A-375 | 323 ± 2.6 | Stronger |

| 12k | MCF-7 | 175 ± 3.2 | Stronger |

| MTX | A-375 | 418 ± 2 | Reference |

| MTX | MCF-7 | 343 ± 3.6 | Reference |

These findings suggest that derivatives of this compound may possess enhanced anticancer activity compared to established treatments .

Toxicity Assessment

Toxicity studies conducted on normal cell lines (HEK-293) indicated that while some derivatives showed promising anticancer effects, they also exhibited varying degrees of toxicity. Most compounds tested were non-toxic except for a few with IC50 values indicating significant toxicity .

Structure-Activity Relationship

The presence of the bromine atom is significant as it may enhance binding affinity through halogen bonding interactions. This unique feature differentiates it from similar compounds such as:

| Compound Name | Structural Difference |

|---|---|

| 8-Chloro-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | Chlorine instead of Bromine |

| 8-Iodo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | Iodine instead of Bromine |

| 3-Methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | Lacks halogen substituent |

The structural variations impact the biological activity and reactivity of these compounds .

In Silico Studies

In silico assessments have been performed to evaluate the pharmacokinetic properties and molecular docking studies of various derivatives of this compound. These studies indicate favorable profiles adhering to Lipinski's rule of five (RO5), which suggests good bioavailability .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the 8-position of a purine scaffold. Key steps include:

- Bromination: Introduce bromine at the 8-position using reagents like N-bromosuccinimide (NBS) under anhydrous conditions in dimethylformamide (DMF) at 0–25°C .

- Alkylation: Install the 7-propyl group via alkylation with propyl halides or Mitsunobu reactions, using catalysts like tetrabutylammonium iodide (TBAI) in polar aprotic solvents (e.g., acetonitrile) .

- Optimization: Reaction yields (60–85%) depend on temperature control, solvent polarity, and stoichiometric ratios of reactants. Purification via silica gel chromatography is critical .

Basic: How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., bromine at C8, methyl at N3, propyl at N7) by analyzing chemical shifts:

- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks [M+H]+ should match the theoretical mass (e.g., ~297.11 g/mol for C10H9BrN4O2) .

Advanced: What strategies are used to identify biological targets (e.g., enzymes, receptors) for this compound?

Methodological Answer:

- In Vitro Assays: Screen against kinase or phosphodiesterase panels using fluorescence polarization or radiometric assays .

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to adenosine receptors (e.g., A2A) based on bromine’s steric effects and propyl chain hydrophobicity .

- Covalent Binding Studies: Monitor adduct formation via LC-MS/MS if the bromine moiety reacts with nucleophilic residues (e.g., cysteine thiols) .

Advanced: How do structural modifications (e.g., varying alkyl chains at N7) influence bioactivity in SAR studies?

Methodological Answer:

-

Propyl vs. Ethyl Chains: Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Compare IC50 values in enzyme inhibition assays .

-

Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, altering binding kinetics. For example, 8-bromo derivatives show 2–3x higher affinity for PDE4B vs. 8-chloro analogs .

-

Data Table:

Substituent Target IC50 (µM) LogP 8-Br, 7-Pr 0.45 2.8 8-Cl, 7-Et 1.20 2.1

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate brominated byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>95%) .

Advanced: How can computational tools predict the pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

- Solubility Prediction: Use ChemAxon or ALOGPS to calculate LogS (e.g., −3.2 for this compound), indicating moderate aqueous solubility .

- Metabolic Stability: Simulate cytochrome P450 metabolism (e.g., CYP3A4) via StarDrop or Schrödinger’s ADMET Predictor. Bromine may reduce oxidative metabolism compared to methyl groups .

Advanced: How do researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Assay Validation: Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal Methods: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP modulation) .

- Statistical Analysis: Apply ANOVA to identify outliers or batch effects in high-throughput screening data .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Store at −20°C in amber vials under argon to prevent bromine loss via photolysis or hydrolysis .

- Degradation Monitoring: Use HPLC-DAD to track purity over time; degradation products (e.g., de-brominated analogs) should be <5% after 6 months .

Advanced: What strategies improve oral bioavailability for this compound in preclinical studies?

Methodological Answer:

- Salt Formation: Prepare hydrochloride salts to enhance solubility (e.g., 1.5x increase in PBS pH 7.4) .

- Prodrug Design: Esterify the propyl chain to improve intestinal absorption, then hydrolyze in vivo .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Leaving Group Ability: Bromine’s lower bond dissociation energy (vs. Cl) facilitates SN2 displacement at C8, confirmed by kinetic studies (k = 0.15 min⁻¹ in DMSO) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing reaction rates by 40% vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.